Spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine]-1'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[2,3-dihydro-1H-naphthalene-4,3’-piperidine]-1’-carboxamide is a spirocyclic compound characterized by a unique three-dimensional structure. Spirocyclic compounds are known for their distinct physicochemical properties, which include enhanced lipophilicity, aqueous solubility, and metabolic stability compared to their monocyclic counterparts
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2,3-dihydro-1H-naphthalene-4,3’-piperidine]-1’-carboxamide typically involves the formation of the spirocyclic core through cyclization reactions. One common method is the acid-promoted annulation reaction, which utilizes strong acids like hydrochloric acid or polyphosphoric acid to facilitate the cyclization process . Another approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction that employs organoboron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of spirocyclic compounds often leverages scalable synthetic routes that ensure high yield and purity. The use of automated flow reactors and continuous flow chemistry can enhance the efficiency and scalability of the synthesis process. Additionally, the selection of environmentally benign reagents and catalysts is crucial for sustainable industrial production.
Chemical Reactions Analysis
Types of Reactions
Spiro[2,3-dihydro-1H-naphthalene-4,3’-piperidine]-1’-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the spirocyclic core, with common reagents including halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated spirocyclic compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Spiro[2,3-dihydro-1H-naphthalene-4,3’-piperidine]-1’-carboxamide has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and enzyme inhibition.
Industry: In the industrial sector, spirocyclic compounds are used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of spiro[2,3-dihydro-1H-naphthalene-4,3’-piperidine]-1’-carboxamide involves its interaction with specific molecular targets and pathways. The spirocyclic core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Spiro[pyrrolidine-2,3’-oxindole]: Known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Spiro[indeno[1,2-a]fluorene-7,12-diones]: Utilized in the synthesis of complex heterocycles and advanced materials.
Uniqueness
Spiro[2,3-dihydro-1H-naphthalene-4,3’-piperidine]-1’-carboxamide stands out due to its specific spirocyclic structure, which imparts unique physicochemical properties and potential applications. Its ability to undergo various chemical reactions and serve as a versatile intermediate in synthetic chemistry further highlights its significance.
Properties
IUPAC Name |
spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine]-1'-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c16-14(18)17-10-4-9-15(11-17)8-3-6-12-5-1-2-7-13(12)15/h1-2,5,7H,3-4,6,8-11H2,(H2,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAHJYJXSNBMHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)CCCN(C3)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.